molecular formula C4H5ClO B116700 Methacryloyl chloride CAS No. 920-46-7

Methacryloyl chloride

Cat. No.: B116700
CAS No.: 920-46-7
M. Wt: 104.53 g/mol
InChI Key: VHRYZQNGTZXDNX-UHFFFAOYSA-N
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Description

It is the acid chloride derivative of methacrylic acid and is primarily used in the production of polymers . Methacryloyl chloride is a colorless to slightly yellow liquid with a pungent odor and is highly reactive due to the presence of the acyl chloride functional group.

Mechanism of Action

Target of Action

Methacryloyl chloride is primarily used in the synthesis of polymers . It is a key ingredient in the production of methacrylates , which are widely used in the creation of reactive polymers . These polymers are often used as polymeric reagents or polymer supports in biochemical and chemical applications .

Mode of Action

This compound interacts with its targets, such as alcohols and amines, through a chemical reaction . This compound can react with the hydroxyl groups on the surfaces of certain microspheres, leading to the introduction of polymerizable double bonds onto the surfaces of these microspheres . The acid chloride group of this compound can be selectively transformed into an ester or amide through the reaction with the corresponding amine or alcohol under basic conditions .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the synthesis of (meth)acrylate-based monomers and polymers . The leaving (activating) groups of these monomers may easily react with the alcohols and amines carrying the desired reactive groups, providing a single reaction step for the synthesis of reactive polymers .

Pharmacokinetics

It’s important to note that this compound is a volatile substance with a boiling point of 95-96°c , which could influence its distribution and handling in an industrial setting.

Result of Action

The primary result of this compound’s action is the production of methacrylates and the subsequent formation of reactive polymers . These polymers have a wide range of applications, including use in biochemical and chemical applications as polymeric reagents or polymer supports .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it reacts with water to produce gaseous hydrogen chloride, which is corrosive and toxic . Moreover, it is highly flammable and can polymerize violently . Therefore, it is crucial to handle and store this compound properly to ensure its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methacryloyl chloride can be synthesized through the reaction of methacrylic acid with thionyl chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

CH2=C(CH3)COOH+SOCl2CH2=C(CH3)COCl+SO2+HCl\text{CH}_2=\text{C}(\text{CH}_3)\text{COOH} + \text{SOCl}_2 \rightarrow \text{CH}_2=\text{C}(\text{CH}_3)\text{COCl} + \text{SO}_2 + \text{HCl} CH2​=C(CH3​)COOH+SOCl2​→CH2​=C(CH3​)COCl+SO2​+HCl

In this reaction, methacrylic acid reacts with thionyl chloride to produce this compound, sulfur dioxide, and hydrogen chloride .

Industrial Production Methods: Industrial production of this compound involves similar methods but on a larger scale. Continuous flow processes are often employed to ensure efficient and controlled synthesis. In these processes, methacrylic acid is reacted with thionyl chloride in the presence of a catalyst to produce this compound .

Chemical Reactions Analysis

Types of Reactions: Methacryloyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: this compound reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and carboxylic acids, respectively.

    Polymerization Reactions: this compound can polymerize to form poly(this compound) or copolymers with other monomers.

Common Reagents and Conditions:

    Alcohols: React with this compound in the presence of a base such as triethylamine to form methacrylate esters.

    Amines: React with this compound to form methacrylamides.

    Water: Reacts with this compound to form methacrylic acid and hydrochloric acid.

Major Products Formed:

Comparison with Similar Compounds

This compound’s unique structure allows it to participate in polymerization reactions and form polymers with specific properties, making it valuable in various industrial and research applications.

Properties

IUPAC Name

2-methylprop-2-enoyl chloride
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InChI

InChI=1S/C4H5ClO/c1-3(2)4(5)6/h1H2,2H3
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InChI Key

VHRYZQNGTZXDNX-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)Cl
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Molecular Formula

C4H5ClO
Record name METHACRYLOYL CHLORIDE
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Related CAS

26937-45-1
Record name 2-Propenoyl chloride, 2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID6061280
Record name Methacryloyl chloride
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Molecular Weight

104.53 g/mol
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Physical Description

Methacryloyl chloride appears as a liquid of density 1.07 g / cm3, boiling point 95-96 °C, and flash point 55 °F. Highly toxic. Supplied in technical grades of varying purity., Liquid; [Hawley] Colorless liquid; [MSDSonline]
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Boiling Point

205 °F at 760 mmHg (EPA, 1998), 96 °C
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Solubility

Sol in ether, acetone, chloroform
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Density

1.0871 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0871 g/cu cm @ 20 °C
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Vapor Pressure

45.5 [mmHg]
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CAS No.

920-46-7
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Record name 2-Propenoyl chloride, 2-methyl-
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Melting Point

-60 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of methacryloyl chloride?

A1: this compound has a molecular formula of C4H5ClO and a molecular weight of 104.54 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: Infrared spectroscopy reveals characteristic peaks for this compound, including a double peak at 1765 cm-1 and 1736 cm-1 attributed to Fermi resonance between the C=O stretching vibration and the double frequency peak at 878.27 cm-1. [] This double peak distinguishes it from similar compounds like acryloyl chloride and benzoyl chloride. [] 1H NMR, 13C NMR, and 31P NMR can be utilized to characterize this compound and its derivatives. []

Q3: How does this compound react with hydroxyl groups?

A3: this compound readily reacts with hydroxyl groups, making it a valuable reagent for modifying polymers like poly(ethylene glycol) (PEG) and polycaprolactone (PCL) to create dimethacrylate macromers. [] This reaction often utilizes triethylamine as a catalyst to facilitate the esterification process.

Q4: Can this compound be used to modify natural polymers?

A4: Yes, this compound can modify natural polymers like lignocresol to enhance its compatibility with other polymers, such as polylactic acid, for composite film production. [] This modification can improve the tensile strength and elongation at break of the resulting composite films.

Q5: How does the polymerization of this compound vary with solvent choice?

A5: The solvent significantly impacts both the yield and molecular weight of poly(this compound). For instance, polymerization in dioxane yields polymers with a DP of around 1500, while using solvents like cyclohexane or n-hexane results in much higher DP values. []

Q6: Is this compound used in the synthesis of other compounds?

A6: this compound is a versatile reagent for synthesizing various compounds. For example, it is employed in the synthesis of bioactive butenolides by reacting with alcohols like 1-penten-3-ol to form an ester, which can then undergo ring-closing metathesis. []

Q7: What role does this compound play in preparing polymers for specific applications?

A7: this compound is crucial in preparing polymers for diverse applications. For example, it is used in synthesizing fluorinated methacrylate monomers by reacting with dimeric or trimeric perfluoropolyether alcohol. These monomers are then copolymerized to create emulsions that impart water and oil repellency to cotton fabrics. []

Q8: How does the structure of the alcohol used in esterification with this compound impact the properties of the resulting polymer?

A8: The structure of the alcohol significantly influences the properties of the resulting polymers. For example, when esterifying hyperbranched polyols with different acid chlorides, the viscosities of the modified polymers depend heavily on the specific ester groups introduced. []

Q9: How stable are this compound-based polymers under hydrolytic conditions?

A9: Polymeric photoinitiators containing acyldiphenylphosphinoxide moieties, synthesized from poly(this compound), exhibit superior stability to light and hydrolysis compared to their low molecular weight counterparts. This enhanced stability is attributed to the protective effect of the polymer structure. []

Q10: Can poly(this compound) be modified after polymerization to introduce different functional groups?

A12: Yes, poly(this compound) can undergo polymer-analogous reactions to introduce various functional groups. For example, it can be reacted with amino acids like glycine or p-aminobenzoic acid to form polyelectrolytes. []

Q11: What analytical techniques are commonly employed to characterize polymers derived from this compound?

A11: A variety of analytical techniques are utilized to characterize polymers synthesized using this compound, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine polymer tacticity, monitor reactions, and identify different structural features. [, ]
  • Infrared (IR) Spectroscopy: Employed to confirm the presence of specific functional groups and monitor the progress of reactions. [, , , , ]
  • Gel Permeation Chromatography (GPC): Used to determine the molecular weight distribution of polymers. [, , , ]
  • Differential Scanning Calorimetry (DSC): Utilized to investigate the thermal transitions of polymers, such as glass transition temperature (Tg). [, ]
  • Thermogravimetric Analysis (TGA): Employed to evaluate the thermal stability of polymers. [, ]
  • Scanning Electron Microscopy (SEM): Used to examine the surface morphology of polymers and composite materials. [, ]
  • Ultraviolet-Visible (UV) Spectroscopy: Utilized to determine copolymer compositions and characterize chromophoric polymers. []

Q12: How do the properties of this compound-based polymers make them suitable for photocurable materials?

A14: this compound is frequently employed in synthesizing photocurable monomers and polymers. These materials cure rapidly upon exposure to UV light, making them ideal for applications like coatings, adhesives, and dental restoratives. [, , ] The tunable properties of these polymers, such as viscosity, shrinkage, and mechanical strength, are influenced by factors like the structure of the starting materials and the polymerization conditions.

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